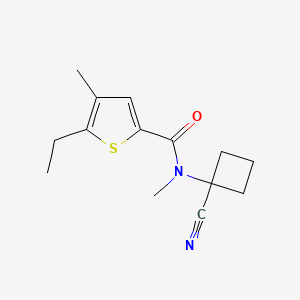

N-(1-Cyanocyclobutyl)-5-ethyl-N,4-dimethylthiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-(1-cyanocyclobutyl)-5-ethyl-N,4-dimethylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2OS/c1-4-11-10(2)8-12(18-11)13(17)16(3)14(9-15)6-5-7-14/h8H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOBVKYVOBUYZKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(S1)C(=O)N(C)C2(CCC2)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanocyclobutyl)-5-ethyl-N,4-dimethylthiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Cyanocyclobutyl Intermediate: This step involves the cyclization of a suitable precursor to form the cyanocyclobutyl group.

Introduction of the Thiophene Moiety: The thiophene ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

Carboxamide Formation: The final step involves the formation of the carboxamide group through an amide coupling reaction, typically using reagents such as carbodiimides or coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyanocyclobutyl)-5-ethyl-N,4-dimethylthiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, using reagents like halides or organometallic compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Organometallic reagents such as Grignard reagents in anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

- Building Block : The compound serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules for various applications in chemical research.

Biology

- Biological Activity : Research indicates that N-(1-Cyanocyclobutyl)-5-ethyl-N,4-dimethylthiophene-2-carboxamide may interact with biomolecules, suggesting potential roles in modulating biological pathways.

Medicine

- Therapeutic Properties : Investigations into its anti-inflammatory and anticancer properties are ongoing. Preliminary studies suggest that it may inhibit certain cancer cell lines and exhibit antimicrobial activity.

Industry

- Material Development : The compound is explored for its utility in developing new materials and specialty chemicals, particularly in the fields of polymer science and materials engineering.

Table 2: Cytotoxicity Assay Results

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| PC3 (Prostate Cancer) | 20 | Cell cycle arrest |

Case Studies

-

Antimicrobial Activity Study :

- A study conducted on various bacterial strains demonstrated that this compound exhibited significant antimicrobial properties with MIC values ranging from 8 to 32 µg/mL against Escherichia coli and Staphylococcus aureus. This suggests its potential as an antimicrobial agent.

-

Cytotoxicity in Cancer Models :

- In vivo experiments using mouse models indicated that the compound could selectively target cancer cells while sparing normal cells, showcasing its potential for therapeutic development in oncology.

Mechanism of Action

The mechanism of action of N-(1-Cyanocyclobutyl)-5-ethyl-N,4-dimethylthiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Below is a comparative analysis of the target compound with structurally related carboxamides (Table 1).

Table 1: Structural and Molecular Comparison

Detailed Comparison

A. 5-ethyl-4-methyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide

- Core Structure : Shares the thiophene-2-carboxamide backbone with the target compound.

- Substituent Differences: The nitrogen substituent is a 1,3-thiazol-2-yl group (a heteroaromatic ring with sulfur and nitrogen) instead of the cyanocyclobutyl-methyl combination.

- Implications: Electronic Properties: The thiazole ring’s aromaticity may enhance π-π stacking interactions in biological targets compared to the strained cyclobutyl group. Solubility: The thiazole’s polarity could improve aqueous solubility relative to the hydrophobic cyanocyclobutyl group. Molecular Weight: Lower molecular weight (260.36 vs. 269.38) due to fewer carbon atoms and absence of a nitrile group.

B. N-cyclopropylpyrazolopyrimidine-3-carboxamide

- Core Structure : Differs significantly (pyrazolopyrimidine vs. thiophene) but retains the carboxamide functional group.

- Substituent Differences: Cyclopropyl group attached to the carboxamide nitrogen, a smaller and less strained ring compared to cyanocyclobutyl.

- Metabolic Stability: Cyclopropane rings are known for metabolic resistance, whereas the cyanocyclobutyl’s strain might increase reactivity.

Hypothetical Property Analysis

While direct experimental data are unavailable in the provided evidence, structural features suggest the following trends:

Table 2: Hypothetical Property Comparison

Biological Activity

N-(1-Cyanocyclobutyl)-5-ethyl-N,4-dimethylthiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its unique molecular structure, which includes a thiophene ring and a cyanocyclobutyl group. Its molecular formula is , with a molecular weight of approximately 252.35 g/mol. The presence of the thiophene moiety is significant as it often contributes to the biological activity of compounds.

Mechanisms of Biological Activity

Research indicates that compounds containing thiophene rings can interact with various biological targets, including enzymes and receptors. The biological activity of this compound may involve:

- Inhibition of Kinases : Similar thiophene derivatives have shown potential as inhibitors of kinases such as c-Jun N-terminal kinase (JNK), which is implicated in inflammatory responses and cell survival pathways .

- Antioxidant Properties : Compounds with similar structures have been reported to exhibit antioxidant activities, which could mitigate oxidative stress in cells .

Biological Activity Data

The following table summarizes key findings from various studies on related compounds that may provide insights into the biological activity of this compound.

Case Studies

-

JNK Inhibition and Neuroprotection :

A study investigated the neuroprotective effects of thiophene derivatives on neuronal cells subjected to stress conditions. The results indicated that certain derivatives effectively inhibited JNK activity, leading to reduced apoptosis in neuronal cells. This suggests potential therapeutic applications for neurodegenerative diseases . -

Antioxidant Effects :

Another study focused on the antioxidant properties of thiophene compounds, demonstrating that they could significantly scavenge free radicals in vitro. This property is crucial for developing compounds aimed at treating oxidative stress-related conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.